molecular formula C18H27N3O5S B2719915 4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid CAS No. 919748-82-6

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid

Cat. No. B2719915
CAS RN: 919748-82-6
M. Wt: 397.49
InChI Key: NCBQQACRYDMYSB-UHFFFAOYSA-N
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Description

This compound is also known as 4-[2-(1-azepanylsulfonyl)ethyl-(4-pyridylmethyl)amino]-4-oxobutanoic acid . It is a chemical compound with the CAS number 919748-82-6 .


Molecular Structure Analysis

The molecular structure of this compound includes an azepan-1-ylsulfonyl group, an ethyl group, a pyridin-4-ylmethyl group, and an amino-4-oxobutanoic acid group .

Scientific Research Applications

Synthesis and Derivatization Techniques

Research on compounds with structural similarities to 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid often involves the development of synthetic methodologies for creating complex molecules. For example, the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones demonstrates a method for removing the sulfone moiety from molecules, a technique that could potentially be applied in synthesizing or modifying compounds like 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid (Wnuk, Ríos, Khan, & Hsu, 2000).

Fluorination and Functionalization

The synthesis of α-fluoro esters through radical-mediated reactions showcases a route to introduce fluorine atoms into organic molecules. This methodology may be pertinent to the derivatization of complex structures, including the target compound, to enhance its physical, chemical, or biological properties (S. Wnuk, Jeannette M. Rios, J. Khan, & Y. Hsu, 1996).

Heterocyclic Compound Synthesis

The creation of diverse trifluoromethyl heterocycles from a single precursor highlights the flexibility and efficiency of certain synthetic approaches in generating a variety of biologically relevant structures. This research could inform strategies for synthesizing or modifying the azepan-related compound to explore its potential applications in medicinal chemistry (Mark A. Honey, R. Pasceri, W. Lewis, & C. Moody, 2012).

Catalytic Enantioselective Functionalization

Developing methods for the enantioselective functionalization of amines, including azepanes, is crucial for generating chiral centers in drug molecules. This type of research is integral to enhancing the stereochemical repertoire of synthetic chemists, potentially applicable to the synthesis of the target compound (P. Jain, Pritha Verma, Guoqin Xia, & jin-quan yu, 2016).

Advanced Derivatization and Bioactive Molecule Synthesis

The exploration of new carboxyl-protecting groups in peptide chemistry, such as the use of the 2-(diphenylphosphino)ethyl group, illustrates the ongoing search for novel methodologies in molecule synthesis and modification. Techniques like these can be crucial for the functionalization of complex molecules, potentially including 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid, to enhance their properties for scientific research (D. Chantreux, J. Gamet, R. Jacquier, & J. Verducci, 1984).

Future Directions

The future directions for this compound are not clear from the available sources. It’s currently available for purchase for pharmaceutical testing , which suggests it may be under investigation for potential therapeutic uses.

properties

IUPAC Name

4-[2-(azepan-1-ylsulfonyl)ethyl-(pyridin-4-ylmethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c22-17(5-6-18(23)24)20(15-16-7-9-19-10-8-16)13-14-27(25,26)21-11-3-1-2-4-12-21/h7-10H,1-6,11-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQQACRYDMYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid

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